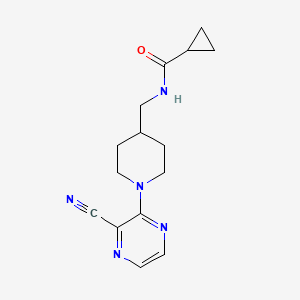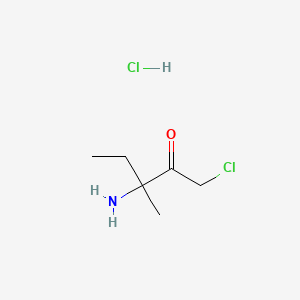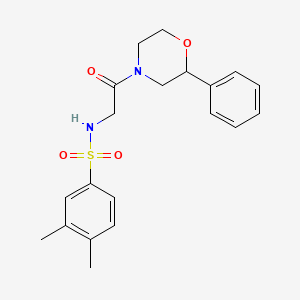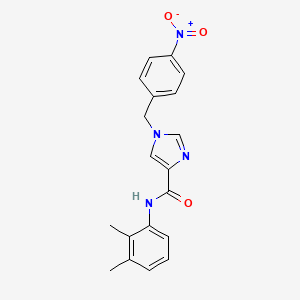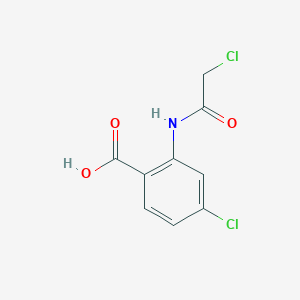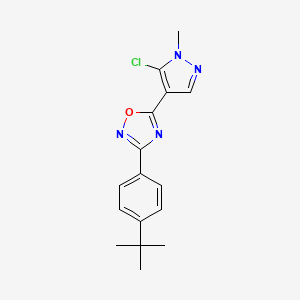
3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it a promising candidate for use in drug discovery, materials science, and other areas of research.
Mechanism Of Action
The mechanism of action of 3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical And Physiological Effects
Studies have shown that 3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole can have a range of biochemical and physiological effects, depending on the specific application. For example, this compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole is its potent biological activity, which makes it a valuable tool for studying various cellular processes and disease states. However, this compound also has some limitations, including its relatively complex synthesis and potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole. One area of interest is the development of new drugs based on this compound, either by modifying its chemical structure or by using it as a lead compound for drug discovery. Additionally, this compound could be further studied as a fluorescent probe for the detection of metal ions in biological systems. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesis Methods
The synthesis of 3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole involves several steps, including the reaction of tert-butylbenzene with hydrazine hydrate to form 4-tert-butylphenylhydrazine. This compound is then reacted with 5-chloro-1-methylpyrazole-4-carboxylic acid to form the intermediate product, which is further reacted with phosphorus oxychloride and sodium azide to yield the final product.
Scientific Research Applications
3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery. Studies have shown that this compound exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new drugs. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-16(2,3)11-7-5-10(6-8-11)14-19-15(22-20-14)12-9-18-21(4)13(12)17/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDIOCALCNGMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2513590.png)
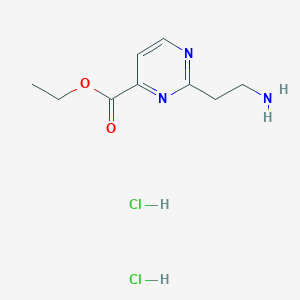
![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513592.png)
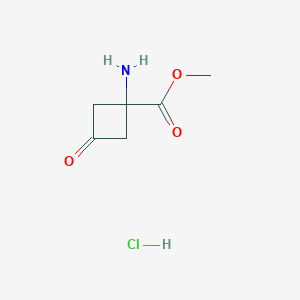
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2513595.png)
![2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2513596.png)
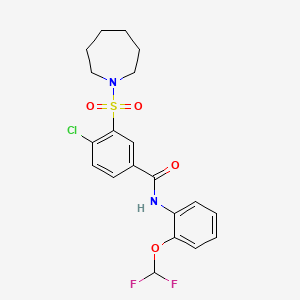
![3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2513604.png)
![(E)-N-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2513605.png)
